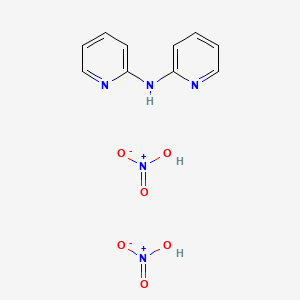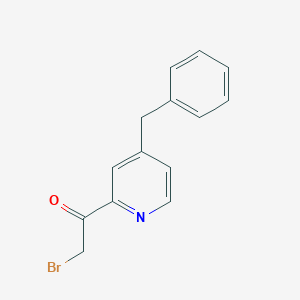
1-(4-Benzylpyridin-2-yl)-2-bromoethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzylpyridin-2-yl)-2-bromoethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group attached to the pyridine ring and a bromoethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpyridin-2-yl)-2-bromoethanone typically involves the bromination of 1-(4-benzylpyridin-2-yl)ethanone. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine or NBS on a larger scale.
化学反应分析
Types of Reactions: 1-(4-Benzylpyridin-2-yl)-2-bromoethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Reduction: 1-(4-Benzylpyridin-2-yl)-2-hydroxyethanone.
Oxidation: 1-(4-Benzylpyridin-2-yl)-2-carboxyethanone or other oxidized products.
科学研究应用
1-(4-Benzylpyridin-2-yl)-2-bromoethanone has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-Benzylpyridin-2-yl)-2-bromoethanone largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
1-(4-Benzylpyridin-2-yl)ethanone: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
1-(4-Benzylpyridin-2-yl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(4-Benzylpyridin-2-yl)-2-iodoethanone:
Uniqueness: 1-(4-Benzylpyridin-2-yl)-2-bromoethanone is unique due to the presence of the bromoethanone moiety, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C14H12BrNO |
|---|---|
分子量 |
290.15 g/mol |
IUPAC 名称 |
1-(4-benzylpyridin-2-yl)-2-bromoethanone |
InChI |
InChI=1S/C14H12BrNO/c15-10-14(17)13-9-12(6-7-16-13)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI 键 |
ASYOEFQCKBDTAX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=C2)C(=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



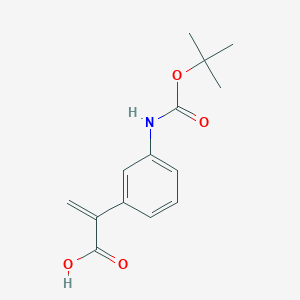
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
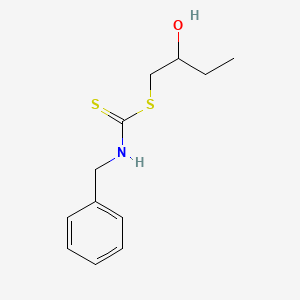

![4-[(2,5-Dibromothiophen-3-yl)methylidene]thiane](/img/structure/B12638050.png)
![2-[3-(2-Methoxyphenyl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12638058.png)

![Methyl 2-imidazol-1-yl-8-[2-methoxyethyl(methyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638063.png)
![N-[4-[[7-[4-(dimethylamino)piperidin-1-yl]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12638065.png)
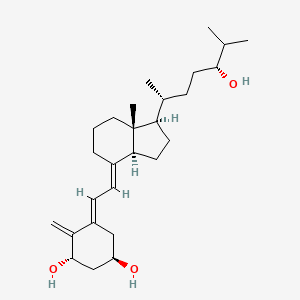
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B12638071.png)
![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
